4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline 4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline
Brand Name: Vulcanchem
CAS No.: 1018648-02-6
VCID: VC8038435
InChI: InChI=1S/C11H14N4O/c1-15(2)9-5-3-8(4-6-9)11-13-10(7-12)16-14-11/h3-6H,7,12H2,1-2H3
SMILES: CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CN
Molecular Formula: C11H14N4O
Molecular Weight: 218.26 g/mol

4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline

CAS No.: 1018648-02-6

Cat. No.: VC8038435

Molecular Formula: C11H14N4O

Molecular Weight: 218.26 g/mol

* For research use only. Not for human or veterinary use.

4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline - 1018648-02-6

Specification

CAS No. 1018648-02-6
Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
IUPAC Name 4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline
Standard InChI InChI=1S/C11H14N4O/c1-15(2)9-5-3-8(4-6-9)11-13-10(7-12)16-14-11/h3-6H,7,12H2,1-2H3
Standard InChI Key WCMJODXTHHWMEV-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CN
Canonical SMILES CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CN

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Synonyms

The compound is systematically named 4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline under IUPAC guidelines . Alternative synonyms include ALBB-035320 and MFCD10034827, reflecting its use in diverse research contexts .

Molecular Architecture

The structure comprises three distinct regions:

  • N,N-Dimethylaniline moiety: A benzene ring substituted with a dimethylamino group (-N(CH3_3)2_2) at the para position.

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom.

  • Aminomethyl substituent: A -CH2_2NH2_2 group attached to the oxadiazole ring.

The SMILES notation CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CN\text{CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CN} accurately represents this arrangement .

Spectral and Computational Identifiers

  • InChIKey: WCMJODXTHHWMEV-UHFFFAOYSA-N

  • Molecular Formula: C11H14N4O\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}

  • Molar Mass: 218.26 g/mol (calculated via PubChem algorithms)

Synthesis and Reaction Pathways

Hypothesized Synthesis Route

While direct synthesis data for this compound is sparse, analogous methodologies for oxadiazole derivatives suggest a multi-step process:

  • Formation of the Oxadiazole Core:

    • Cyclization of an amidoxime intermediate with a carboxylic acid derivative under dehydrating conditions.

    • Example: Reaction of nitriles with hydroxylamine to form amidoximes, followed by cyclization .

  • Introduction of the Aminomethyl Group:

    • Alkylation or reductive amination of a precursor containing a cyanomethyl group.

  • Coupling with N,N-Dimethylaniline:

    • Suzuki-Miyaura or Ullmann-type cross-coupling reactions to attach the aromatic moiety .

Comparative Reaction Data from Analogues

A related compound, 4-(aminomethyl)-N,N-dimethylaniline (CAS: 19293-58-4), employs:

  • Reductive Amination: Sodium triacetoxyborohydride-mediated reduction of imine intermediates .

  • Solid-Phase Synthesis: Use of resin-bound intermediates for stepwise functionalization .

Physicochemical Properties

Solubility and Partitioning

PropertyValue/DescriptionSource Compound Reference
Log P (octanol-water)Estimated 1.3–1.8
Water Solubility~2–4 mg/mL (similar to analogues)
TPSA29.26 Ų

The compound’s Topological Polar Surface Area (TPSA) indicates moderate polarity, influencing its bioavailability and membrane permeability .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks for N-H (3300 cm1^{-1}), C=N (1600 cm1^{-1}), and aromatic C-H (3050 cm1^{-1}).

  • NMR: 1H^1\text{H} NMR would show signals for dimethylamino protons (~2.8 ppm), aromatic protons (6.5–7.5 ppm), and aminomethyl protons (~3.3 ppm) .

Biological and Industrial Applications

Pharmaceutical Relevance

  • CYP Inhibition: Analogues exhibit CYP1A2 inhibition, hinting at drug-drug interaction risks .

  • Blood-Brain Barrier Permeation: Predicted high BBB permeability could enable CNS-targeted therapies .

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